Enantiomeric Purity and Stereochemical Integrity vs. Racemate and (R)-Enantiomer
The (S)-configuration at the α-carbon center is critical for biological target recognition and downstream diastereoselective transformations. The racemic mixture (CAS 167764-72-9) contains equal amounts of the (R)-enantiomer, which can exhibit reduced or opposing pharmacological activity in enzyme inhibition and receptor binding assays. In proprietary peptide synthesis campaigns, use of the racemate yields a statistical mixture of diastereomers, necessitating costly chiral separation. The enantiopure (S)-enantiomer, by contrast, provides defined stereochemical outcome [1]. While specific rotation data are not publicly disclosed by vendors, the compound is typically supplied with chiral HPLC purity ≥98%, ensuring <2% of the undesired (R)-antipode .
| Evidence Dimension | Stereochemical purity (chiral HPLC) |
|---|---|
| Target Compound Data | ≥98% enantiomeric excess (ee) for (S)-enantiomer (vendor specification) |
| Comparator Or Baseline | Racemic mixture (CAS 167764-72-9) contains ~50% (R)-enantiomer; (R)-enantiomer (CAS 2248173-72-8) is the opposite antipode |
| Quantified Difference | ≥48 percentage-point ee advantage over racemate; complete inversion of chirality versus (R)-enantiomer |
| Conditions | Chiral stationary-phase HPLC; vendor certificate of analysis for CAS 2248188-39-6 |
Why This Matters
Enantiomeric purity directly governs biological activity in chiral environments; procurement of the (S)-enantiomer eliminates the risk of confounding pharmacological data from the antipode and avoids downstream diastereomer separation costs.
- [1] Awad, L. F.; Ayoup, M. S. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 2020, 16, 1022–1050. DOI: 10.3762/bjoc.16.91. View Source
